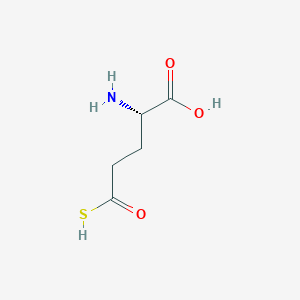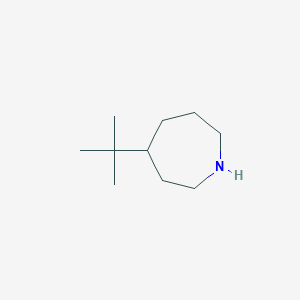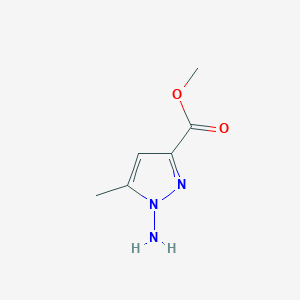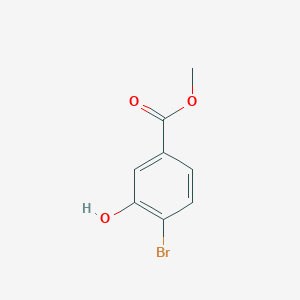
5,7-Diméthyl-2-tétralone
Vue d'ensemble
Description
5,7-Dimethyl-2-tetralone: is a chemical compound that belongs to the tetralone family, which are bicyclic aromatic hydrocarbons consisting of a benzene ring fused to a cyclohexanone ring. Tetralones are of significant interest in organic chemistry due to their reactivity and potential as intermediates in the synthesis of various natural products.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various natural products and complex organic molecules.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural similarity to biologically active compounds.
Industry:
Analyse Biochimique
Biochemical Properties
5,7-Dimethyl-2-tetralone plays a significant role in biochemical reactions, particularly in the synthesis of coumarin derivatives and naphthoquinones . It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction with cytochrome P450 facilitates the hydroxylation of 5,7-Dimethyl-2-tetralone, leading to the formation of hydroxylated metabolites. Additionally, 5,7-Dimethyl-2-tetralone can interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.
Metabolic Pathways
5,7-Dimethyl-2-tetralone is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation to form hydroxylated metabolites, which can further participate in conjugation reactions, such as glucuronidation and sulfation. These metabolic transformations enhance the solubility and excretion of 5,7-Dimethyl-2-tetralone, facilitating its clearance from the body. Additionally, 5,7-Dimethyl-2-tetralone can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Metal-Free Approach: A metal-free, ultrasound-assisted approach for the synthesis of highly functionalized 2-tetralones involves the ring transformation of 2H-pyran-2-ones with the spiro-cyclic ketone 1,4-cyclohexandione monoethylene ketal to yield spiro-cyclic ketals and subsequent acid-mediated hydrolysis.
From Benzenepropanol: Synthesis of 5,7-Dimethyl-2-tetralone from Benzenepropanol, α-(diethoxymethyl)-2,4-dimethyl- involves specific reaction conditions and reagents.
Industrial Production Methods:
- Detailed industrial production methods for 5,7-Dimethyl-2-tetralone are not widely documented, but the synthetic routes mentioned above can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,7-Dimethyl-2-tetralone can undergo oxidation reactions, such as selenium dioxide oxidation to form 5,7-dimethyl-1,2-naphthoquinones.
Substitution: It can participate in substitution reactions, including Friedel-Crafts alkylation and acylation.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used for oxidation reactions.
Substitution: Friedel-Crafts reactions typically involve catalysts like aluminum chloride or other Lewis acids.
Major Products:
Oxidation: 5,7-Dimethyl-1,2-naphthoquinones.
Substitution: Various substituted tetralone derivatives.
Mécanisme D'action
The mechanism of action for compounds related to 5,7-Dimethyl-2-tetralone often involves interaction with biological receptors. For instance, C1-Methylated derivatives of dopaminergic agonists based on the tetralin structure have been shown to stimulate central dopamine receptors, with varying potency and selectivity between different derivatives.
Comparaison Avec Des Composés Similaires
5,7-Dimethyl-1-tetralone: Used in the synthesis of new coumarin derivatives and 5,7-dimethyl-1,2-naphthoquinones.
5,8-Dimethyl-2-tetralone: A potential intermediate for the synthesis of Ring-A aromatic sesquiterpenes.
Uniqueness:
- 5,7-Dimethyl-2-tetralone is unique due to its specific methylation pattern, which can influence its reactivity and the types of products it forms in chemical reactions.
Propriétés
IUPAC Name |
5,7-dimethyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLBOUOFVRYIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCC(=O)CC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439186 | |
| Record name | 5,7-Dimethyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150331-48-9 | |
| Record name | 5,7-Dimethyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)






![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)
![N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B121425.png)
